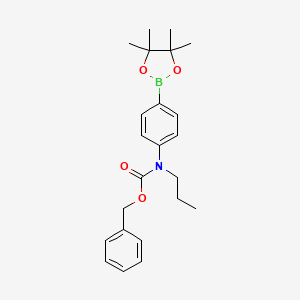

4-(N-Cbz-N-Propylamino)phenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Pinacol boronic esters, such as “4-(N-Cbz-N-Propylamino)phenylboronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis . They can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to their unique reactivity . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis

Pinacol boronic esters can be used in various chemical reactions. For instance, they can be used in the Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . Protodeboronation of pinacol boronic esters is another reaction that has been studied .Applications De Recherche Scientifique

Phosphorescence Properties of Arylboronic Esters

Arylboronic esters, such as 4-(N-Cbz-N-Propylamino)phenylboronic acid, pinacol ester, display remarkable phosphorescence in the solid state at room temperature, challenging the prevailing notion that efficient phosphorescence in organic molecules requires heavy atoms or carbonyl groups. Theoretical studies suggest that the phosphorescence of phenylboronic acid pinacol ester is due to out-of-plane distortion in the excited state, with implications for the design of phosphorescent materials without heavy atoms (Shoji et al., 2017).

Polymer Synthesis

Methacrylamido phenylboronic acids, derived from the deprotection of pinacolato methacrylamido phenylene boronic esters, serve as key building blocks for creating functional polymers. This synthesis pathway offers a solution to the challenge of integrating boronic acid functionalities into polymers, expanding the toolbox for polymer chemistry (D'Hooge et al., 2008).

Hydrolysis at Physiological pH

Phenylboronic pinacol esters, including variants like this compound, exhibit susceptibility to hydrolysis at physiological pH. This property is critical for the design of boron-containing drugs and drug delivery systems, highlighting the need for stability considerations in pharmaceutical applications (Achilli et al., 2013).

Solid-State Chemistry

The solid-state reaction of phenylboronic acid with various diamines and diols, including pinacol, through ball-milling illustrates a waste-free and facile method for synthesizing protected compounds. This approach avoids the need for catalysts and additional purifying steps, offering an efficient route to cyclic phenylboronic amides or esters (Kaupp et al., 2003).

H2O2-Cleavable Poly(ester-amide)s

The synthesis of H2O2-cleavable poly(ester-amide)s incorporating 4-formylbenzeneboronic acid pinacol ester showcases a novel approach to creating polymers that degrade in response to hydrogen peroxide. This property is particularly relevant for developing responsive drug delivery systems that release their payload in oxidative environments (Cui et al., 2017).

Orientations Futures

The future directions for “4-(N-Cbz-N-Propylamino)phenylboronic acid, pinacol ester” could involve further exploration of its potential uses in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . Additionally, the development of methods for the protodeboronation of pinacol boronic esters could be a valuable area of research .

Mécanisme D'action

Target of Action

The primary target of 4-(N-Cbz-N-Propylamino)phenylboronic acid, pinacol ester is the formation of carbon-carbon bonds in organic compounds. This compound, also known as a boronate ester, is generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound. This pathway is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity can be influenced by various factors, including ph .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds. This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment.

Propriétés

IUPAC Name |

benzyl N-propyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30BNO4/c1-6-16-25(21(26)27-17-18-10-8-7-9-11-18)20-14-12-19(13-15-20)24-28-22(2,3)23(4,5)29-24/h7-15H,6,16-17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPWANRWANWZPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CCC)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride](/img/structure/B2942245.png)

![3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol](/img/structure/B2942247.png)

![7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2942254.png)

![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2942256.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone](/img/structure/B2942258.png)

![1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2942260.png)

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B2942262.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2942265.png)

![4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2942267.png)